2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride
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Overview
Description
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride: is a chemical compound with the following IUPAC name: 4-(1-amino-2-fluoroethyl)benzonitrile hydrochloride . Its molecular formula is C₉H₉FN₂·HCl , and it has a molecular weight of approximately 200.64 g/mol . This compound belongs to the class of benzonitrile derivatives.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride involves several steps. One common route includes the following reactions:
Fluorination: Introduction of fluorine atoms at specific positions.
Amination: Conversion of a precursor compound to the amino derivative.
Hydrochlorination: Formation of the hydrochloride salt.
Industrial Production:: Industrial-scale production methods for this compound may involve optimized synthetic routes, purification, and isolation processes. specific details regarding large-scale production are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the amino or nitrile group.
Substitution: Substitution reactions may occur at the fluorine or amino group.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.
Aminating Agents: Amines (e.g., ammonia, primary amines) can introduce the amino group.
Hydrochloric Acid (HCl): Used for hydrochlorination.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include fluorinated cyclopentanols, amino derivatives, and their hydrochloride salts.
Scientific Research Applications
Chemistry::
Building Block: It serves as a building block for more complex molecules due to its unique fluorinated and amino functionalities.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Compounds in Imaging: Fluorinated compounds are used in positron emission tomography (PET) imaging.
Amino Derivatives in Drug Design: Amino-containing compounds play a crucial role in drug design.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The specific mechanism of action for 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Properties
Molecular Formula |
C7H13ClF3NO |
---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-3-5(11)4-1-7(9,10)2-6(4)12;/h4-6,12H,1-3,11H2;1H |
InChI Key |
NRUJIHLLNKDIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1(F)F)O)C(CF)N.Cl |
Origin of Product |
United States |
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